diethyl 5-(2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
Diethyl 5-(2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that features a variety of functional groups, including a pyrazolo[3,4-d]pyrimidine core, a thiophene ring, and ester functionalities
Preparation Methods
The synthesis of diethyl 5-(2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, which is then functionalized with a fluorophenyl group. The thiophene ring is introduced through a series of coupling reactions, and the final product is obtained by esterification of the carboxylic acid intermediates .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .
Scientific Research Applications
Diethyl 5-(2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors.
Biological Studies: It is used in studies to understand the interaction of complex organic molecules with biological systems
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt their normal function, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- 1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-yl derivatives
- 1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-yl derivatives
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities.
Properties
Molecular Formula |
C24H22FN5O6S2 |
---|---|
Molecular Weight |
559.6 g/mol |
IUPAC Name |
diethyl 5-[[2-[[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C24H22FN5O6S2/c1-4-35-22(33)17-12(3)18(23(34)36-5-2)38-21(17)27-16(31)11-37-24-28-19-15(20(32)29-24)10-26-30(19)14-8-6-13(25)7-9-14/h6-10H,4-5,11H2,1-3H3,(H,27,31)(H,28,29,32) |
InChI Key |
WZLSZNCWZKEEIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=O)N2 |
Origin of Product |
United States |
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